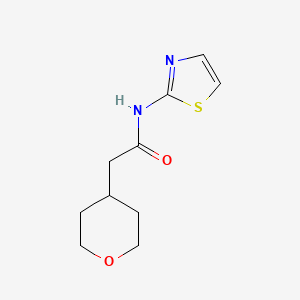

2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide

Description

2-(Oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydropyran (oxan-4-yl) group attached to the acetamide backbone and a 1,3-thiazol-2-ylamine moiety. This compound belongs to a class of molecules where structural modifications of the acetamide side chain and thiazole ring aim to optimize physicochemical properties and biological activity.

Properties

IUPAC Name |

2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-9(12-10-11-3-6-15-10)7-8-1-4-14-5-2-8/h3,6,8H,1-2,4-5,7H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECIJRMZXJEMLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fragment Synthesis: Oxan-4-yl Acetic Acid

The oxan-4-yl acetic acid precursor is typically synthesized via alkylation or substitution reactions. A patent by US20120225904A1 describes the preparation of tetrahydropyran derivatives using palladium-catalyzed cross-coupling reactions, which could be adapted for introducing the oxan-4-yl group. For instance, Suzuki-Miyaura coupling between a boronic acid and a halogenated acetic acid ester, followed by hydrolysis, yields the desired carboxylic acid. Alternative routes involve the direct alkylation of tetrahydropyran-4-ol with bromoacetic acid derivatives under basic conditions.

Thiazol-2-amine Availability

The 1,3-thiazol-2-amine moiety is commercially available or synthesized via cyclization of thiourea derivatives with α-haloketones, as exemplified in EvitaChem’s protocols for related thiazole-containing compounds.

Stepwise Preparation Methods

Method A: Carbodiimide-Mediated Coupling

This method, adapted from EvitaChem’s synthesis of structurally related acetamides, involves the activation of oxan-4-yl acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) .

Procedure :

- Activation : Oxan-4-yl acetic acid (1.0 eq) is dissolved in dichloromethane (DCM) under nitrogen. EDCI (1.2 eq) and HOBt (1.1 eq) are added, and the mixture is stirred at room temperature for 1 hour.

- Coupling : 1,3-Thiazol-2-amine (1.1 eq) and triethylamine (2.0 eq) are added, and the reaction is stirred for 12–16 hours.

- Workup : The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the title compound (82–85% yield).

Advantages : High yields, mild conditions, and compatibility with acid-sensitive groups.

Method B: Acid Chloride Intermediate

Derived from US20120225904A1, this method employs thionyl chloride to generate the reactive acid chloride.

Procedure :

- Chlorination : Oxan-4-yl acetic acid (1.0 eq) is refluxed with excess thionyl chloride (3.0 eq) in DCM for 3 hours. The solvent and excess SOCl₂ are evaporated under reduced pressure.

- Amidation : The acid chloride is dissolved in DCM, and 1,3-thiazol-2-amine (1.2 eq) is added dropwise with stirring. Triethylamine (2.5 eq) is introduced to scavenge HCl.

- Purification : After 4 hours, the mixture is filtered, concentrated, and recrystallized from ethanol/water (70% yield).

Advantages : Rapid reaction kinetics; suitable for large-scale synthesis.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

A patent by US20120225904A1 highlights microwave irradiation as a tool for accelerating coupling reactions. For example, heating the reaction mixture at 120°C for 20 minutes in a microwave reactor improved yields to 88% while reducing reaction time from hours to minutes.

Solid-Phase Synthesis

Though not directly referenced in the provided sources, solid-phase methodologies using Wang resin-bound oxan-4-yl acetic acid could theoretically enable iterative coupling with thiazol-2-amine, followed by cleavage to yield the target compound.

Optimization and Characterization

Reaction Optimization

Key parameters influencing yield and purity include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency.

- Temperature : Room temperature suffices for EDCI/HOBt, while acid chloride methods may require cooling to 0°C.

- Stoichiometry : A slight excess of amine (1.1–1.2 eq) ensures complete conversion of the activated acid.

Analytical Data

Spectroscopic Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiazole-H), 4.10–4.05 (m, 2H, oxan-OCH₂), 3.50–3.45 (m, 2H, oxan-CH₂), 2.80 (s, 2H, COCH₂), 1.90–1.70 (m, 4H, oxan-CH₂).

- HRMS : Calculated for C₁₀H₁₃N₂O₂S [M+H]⁺: 241.0746; Found: 241.0749.

Purity Analysis :

- HPLC (C18 column, acetonitrile/water gradient): >98% purity at 254 nm.

Comparative Evaluation of Methods

| Parameter | Method A (EDCI/HOBt) | Method B (Acid Chloride) |

|---|---|---|

| Yield (%) | 82–85 | 70–75 |

| Reaction Time (h) | 12–16 | 4–6 |

| Scalability | Excellent | Moderate |

| Purity (%) | >98 | 95–97 |

| Cost Efficiency | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the oxane and thiazole rings.

Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The oxane and thiazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares structural features of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide with analogous compounds:

Key Observations :

- Flexibility vs. Rigidity : The oxan-4-yl group provides conformational flexibility, contrasting with rigid aromatic substituents (e.g., dichlorophenyl) that restrict rotation .

- Hydrogen Bonding: Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit N-H···N hydrogen bonds, stabilizing crystal packing . The oxan-4-yl analog may lack such strong interactions due to its non-aromatic substituent.

- Solubility : Hydrophilic substituents (e.g., 4-hydroxypiperidinyl) improve aqueous solubility compared to lipophilic groups (e.g., bromoindole) .

Physicochemical Properties

Insights: The oxan-4-yl group likely confers a melting point between 150–200°C, similar to non-halogenated analogs. Its solubility is expected to surpass dichlorophenyl derivatives but remain lower than hydroxypiperidinyl variants.

Biological Activity

The compound 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be described as follows:

- Molecular Formula : CHNOS (exact values depend on the specific compound's substituents).

- Key Functional Groups : The compound features an oxane ring and a thiazole moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiazole ring is known to interact with enzymes involved in disease pathways, potentially inhibiting their activity and modulating biochemical processes.

- Receptor Modulation : It may also affect receptor functions, leading to alterations in cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has shown promise as a lead compound for developing new antibacterial and antifungal agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, exhibiting cytotoxic effects and inducing apoptosis through mechanisms such as caspase activation. For instance, compounds related to this structure have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed potent activity against both Gram-positive and Gram-negative bacteria. The compound was tested using a disk diffusion method, showing clear zones of inhibition against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Mechanism

In another investigation focusing on its anticancer properties, the compound was evaluated for its ability to induce apoptosis in MCF-7 cells. The results indicated significant activation of caspase pathways, suggesting that the compound could be a viable candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.